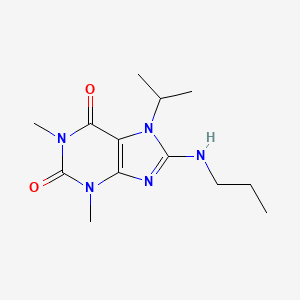![molecular formula C25H22ClNO3 B11606467 1-(4-chlorobenzyl)-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11606467.png)
1-(4-chlorobenzyl)-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorobenzyl)-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chlorobenzyl group, a dimethylphenyl group, and a hydroxyindole moiety
准备方法
The synthesis of 1-(4-chlorobenzyl)-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one can be achieved through several synthetic routes One common method involves the condensation of 4-chlorobenzyl chloride with 2-(2,5-dimethylphenyl)-2-oxoethylamine in the presence of a base such as sodium hydroxide The resulting intermediate is then cyclized using a suitable acid catalyst to form the indole ring
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
1-(4-chlorobenzyl)-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the 2-oxoethyl moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Hydroxylation: The indole ring can be hydroxylated at various positions using hydroxylating agents such as hydrogen peroxide or osmium tetroxide.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, catalysts such as palladium on carbon or platinum oxide, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized, reduced, substituted, and hydroxylated derivatives of the original compound.
科学研究应用
1-(4-chlorobenzyl)-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer, infections, and inflammatory disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 1-(4-chlorobenzyl)-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival, such as kinases or proteases. Additionally, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
相似化合物的比较
1-(4-chlorobenzyl)-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different substituents on the indole ring or the phenyl group.
This compound: This compound may have different functional groups, such as a nitro or methoxy group, instead of the hydroxy group.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and a promising candidate for further study and development.
属性
分子式 |
C25H22ClNO3 |
|---|---|
分子量 |
419.9 g/mol |
IUPAC 名称 |
1-[(4-chlorophenyl)methyl]-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxyindol-2-one |
InChI |
InChI=1S/C25H22ClNO3/c1-16-7-8-17(2)20(13-16)23(28)14-25(30)21-5-3-4-6-22(21)27(24(25)29)15-18-9-11-19(26)12-10-18/h3-13,30H,14-15H2,1-2H3 |
InChI 键 |
CSPXEYAJCCWOEN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B11606389.png)
![methyl 2-[(2Z)-2-(3-amino-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzoate](/img/structure/B11606394.png)

![5'-Benzyl 3'-ethyl 2'-amino-5-bromo-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11606403.png)
![1-(2,3-dimethyl-1H-indol-1-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B11606404.png)
![4-propyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B11606406.png)
![3-amino-N-[2-(4-fluorophenyl)ethyl]-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11606419.png)
![2-Methyl-5-(4-{[3-(trifluoromethyl)phenyl]amino}phthalazin-1-yl)benzenesulfonamide](/img/structure/B11606427.png)
![(2Z)-5-amino-2-(4-hydroxy-3-methoxybenzylidene)-7-(4-hydroxy-3-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11606433.png)
![2-[(4-chlorophenoxy)methyl]-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11606441.png)
![3-(Butylsulfanyl)-6-(4-ethoxy-3-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11606446.png)
![(5Z)-5-(4-methylbenzylidene)-2-pyridin-3-yl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11606454.png)
![2-{4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B11606457.png)
![Ethyl 4-[3-(4-chloro-2-methylphenoxy)-2-[4-(methoxycarbonyl)phenyl]-4-oxoazetidin-1-YL]benzoate](/img/structure/B11606460.png)
